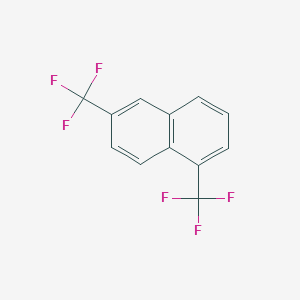
1,6-Bis(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Bis(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethyl groups into a naphthalene ring. One common method is the radical trifluoromethylation of naphthalene derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,6-Bis(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted naphthalene derivatives.
Scientific Research Applications
1,6-Bis(trifluoromethyl)naphthalene has several applications in scientific research:
Materials Science: It is used in the synthesis of novel fluorinated polymers with low dielectric constants, which are essential for advanced electronic devices.
Pharmaceuticals: The trifluoromethyl groups enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable building block in drug design.
Agrochemicals: The compound’s unique properties are leveraged in the development of new agrochemicals with improved efficacy and environmental stability.
Mechanism of Action
The mechanism by which 1,6-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the trifluoromethyl groups. These groups can significantly alter the reactivity and interaction of the naphthalene ring with various molecular targets. The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications .
Comparison with Similar Compounds
- 1,4-Bis(trifluoromethyl)naphthalene
- 1,5-Bis(trifluoromethyl)naphthalene
- 2,6-Bis(trifluoromethyl)naphthalene
Comparison: 1,6-Bis(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl groups, which can lead to different electronic and steric effects compared to its isomers. This unique positioning can result in distinct reactivity and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C12H6F6 |
|---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
1,6-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-4-5-9-7(6-8)2-1-3-10(9)12(16,17)18/h1-6H |
InChI Key |
VBPMOMFXDNYVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)

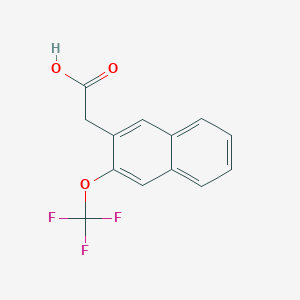
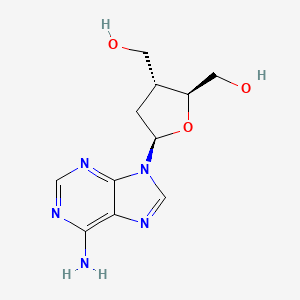


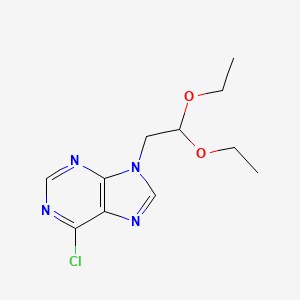


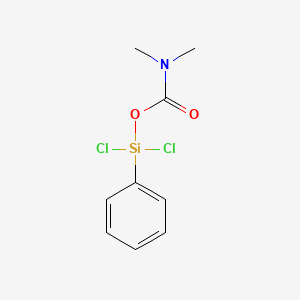


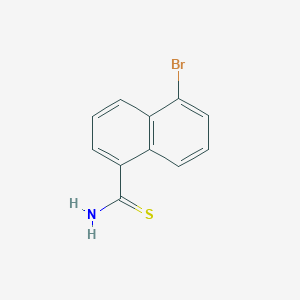
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
